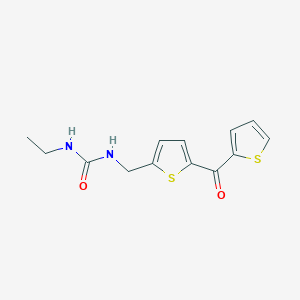
1-(4-methylbenzyl)-3-nitro-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-methylbenzyl)-3-nitro-1H-1,2,4-triazole” is a nitrogenous organic compound. It likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The “4-methylbenzyl” part suggests a benzyl group (a benzene ring attached to a CH2 group) with a methyl group (CH3) attached to the fourth carbon of the benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1,4-disubstituted 1,2,3-triazoles can be synthesized from in-situ-generated azides and terminal alkynes by Cu(I)-catalyzed 1,3 dipolar cycloaddition . Another compound, a cyclopropane spiro-fused with isoxazol-5-one, was synthesized from benzylideneisoxazol-5-one via double methylene transfer from diazomethane .Molecular Structure Analysis
The molecular structure of this compound would likely include a triazole ring and a benzyl group with a methyl substitution. The exact structure would depend on the positions of these groups and the nitro group within the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the triazole ring, the nitro group, and the benzyl group. For instance, triazoles are known to participate in various reactions such as cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the nitro group and the triazole ring) would influence its properties .Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-nitro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-8-2-4-9(5-3-8)6-13-7-11-10(12-13)14(15)16/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVUADRDPKKSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzyl)-3-nitro-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2625579.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-4-fluorobenzyl)acetamide](/img/structure/B2625584.png)


![8-(4-Bromophenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2625589.png)


![4-[2-[3-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2625593.png)
![methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)



![3-ethyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2625601.png)